3-(オキシラン-2-イル)アゼチジン-1-カルボン酸tert-ブチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

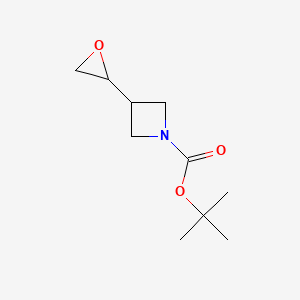

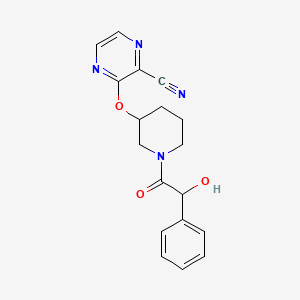

The compound tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate is a multifunctional molecule that serves as a building block in organic synthesis. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing cycle, and an oxirane (epoxide) group, which is a three-membered cyclic ether. The tert-butyl group is a common protecting group in organic chemistry, often used to shield carboxylic acids during synthetic procedures .

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been shown to stereospecifically form 2-(hydroxymethyl)azetidines, which can be further oxidized to azetidine-2-carboxylic acids in high yields . Additionally, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a related structure, has been synthesized through efficient and scalable routes, indicating the potential for similar synthetic approaches to be applied to tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy and X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was characterized and its crystal structure was elucidated, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal . This suggests that tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate could also exhibit interesting structural features that could be studied using similar methods.

Chemical Reactions Analysis

Azetidine and oxirane rings are known to participate in various chemical reactions. For instance, azetidine derivatives have been used in Diels-Alder cycloadditions with electrophilic 2H-azirines, leading to the formation of aminoenones and aziridine derivatives . Moreover, silylmethyl-substituted azetidine has been shown to react efficiently with nitriles and carbonyl substrates to generate a range of heterocyclic products . These reactions highlight the reactivity of azetidine and oxirane moieties, which could be relevant for tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 3-(oxiran-2-yl)azetidine-1-carboxylate can be inferred from related compounds. For example, the tert-butyl group is known to increase steric bulk, which can affect the solubility and reactivity of the molecule . The oxirane ring is a strained system, which makes it highly reactive towards nucleophiles. The azetidine ring, being a four-membered heterocycle, also imparts unique chemical reactivity due to ring strain and the presence of a nitrogen atom . These properties are crucial for understanding the behavior of the compound in various chemical contexts.

科学的研究の応用

抗菌活性

3-(オキシラン-2-イル)アゼチジン-1-カルボン酸tert-ブチルは、抗菌の可能性について研究されています。 invitro試験では、グラム陽性菌(例えば、黄色ブドウ球菌、枯草菌)とグラム陰性菌(例えば、大腸菌、緑膿菌)の両方の菌株に対する有効性が評価されています 。その作用機序と潜在的な臨床応用に関するさらなる調査が進められています。

生物学的に活性なインドール誘導体

インドールは、その多様な生物活性のために創薬において重要な役割を果たしています。 3-(オキシラン-2-イル)アゼチジン-1-カルボン酸tert-ブチルは、4位にアルキン、エンイン、またはジエン置換基を持つインドール誘導体に転換することができます。 これらの誘導体は、有望な薬理学的特性を持つ天然物の合成のための足場として役立ちます .

Safety and Hazards

作用機序

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. Azetidines are four-membered heterocyclic compounds that often show biological activity, and they are used in drug discovery and development . The oxirane group is highly reactive due to ring strain and can react with various nucleophiles, which could potentially influence its biological activity.

Mode of Action

The exact mode of action is unknown without specific studies. The oxirane group can react with nucleophiles in biological systems, such as amines and thiols in proteins, potentially leading to protein modification .

Pharmacokinetics

The ADME properties of this compound are unknown without specific studies. Its molecular weight (19925 g/mol ) is within the range generally favorable for oral bioavailability.

Action Environment

The stability and efficacy of this compound could potentially be influenced by various environmental factors. For example, the oxirane group can be hydrolyzed under acidic or basic conditions .

特性

IUPAC Name |

tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-4-7(5-11)8-6-13-8/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCWZJWPTJLIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240725-46-5 |

Source

|

| Record name | tert-butyl 3-(oxiran-2-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2539174.png)

![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B2539177.png)

![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)

![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)

![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2539195.png)

![2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]-N-(4-piperidin-1-ylphenyl)acetamide](/img/structure/B2539196.png)

![(1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2539197.png)